Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1h-pyrrole-3-carboxylate
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Overview
Description
1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- Pyrrole-2-carboxylic acid
- Pyrrole-3-carboxylic acid
- 2,5-Dimethylpyrrole
Uniqueness
What sets 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
6942-11-6 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-oxo-1-propan-2-yl-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-15-11(14)9-6-10(13)12(7(2)3)8(9)4/h7H,5-6H2,1-4H3 |
InChI Key |
YHBXDCQDCJYOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)C(C)C)C |
Origin of Product |
United States |
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